Ac-Phe-Phe-OH
CAS No.: 10030-31-6
Cat. No.: VC21250884
Molecular Formula: C20H22N2O4
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10030-31-6 |
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Molecular Formula | C20H22N2O4 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C20H22N2O4/c1-14(23)21-17(12-15-8-4-2-5-9-15)19(24)22-18(20(25)26)13-16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3,(H,21,23)(H,22,24)(H,25,26) |
Standard InChI Key | RXVJYWBNKIQSSP-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structure
Ac-Phe-Phe-OH, with the CAS number 10030-31-6, is chemically known as (S)-2-[(S)-2-Acetamido-3-phenylpropanamido]-3-phenylpropanoic acid . The compound has several synonyms including N-(N-acetyl-L-phenylalanyl)-L-phenylalanine, Acetyl-L-phenylalanyl-L-phenylalanine, and N-Acetyl-L-phenylalanyl-L-phenylalanine . It consists of two phenylalanine (Phe) amino acids linked by a peptide bond, with an acetyl (Ac) group at the N-terminus and a free carboxylic acid at the C-terminus .
The molecular structure of Ac-Phe-Phe-OH is characterized by:
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Two aromatic side chains from the phenylalanine residues
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An acetylated amino group at the N-terminus
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A carboxylic acid group at the C-terminus
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A peptide backbone that can engage in hydrogen bonding
Physical and Chemical Properties
Ac-Phe-Phe-OH possesses distinct physicochemical properties that are summarized in Table 1 below:
The compound features an acetyl group at the N-terminus, which enhances its stability and influences its solubility and bioactivity compared to the unprotected diphenylalanine peptide . The aromatic side chains contribute to its hydrophobic nature and facilitate π-π stacking interactions, which play a crucial role in its self-assembly behavior .
Structural Characterization
The three-dimensional structure of Ac-Phe-Phe-OH has been studied using various spectroscopic and crystallographic techniques. According to crystallographic data available in the Cambridge Crystallographic Data Centre (CCDC) with the number 633652, the peptide adopts specific conformations in the solid state that influence its intermolecular interactions .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to characterize the structure of Ac-Phe-Phe-OH in solution. While specific NMR data for Ac-Phe-Phe-OH was limited in the available sources, related compounds such as protected phenylalanine derivatives provide insight into the expected spectral features. In general, aromatic protons of the phenylalanine residues typically appear as multiplets in the range of 7.16-7.31 ppm, while the α-protons appear at approximately 4.4-4.5 ppm .
Structural Comparisons
Ac-Phe-Phe-OH differs from its unprotected counterpart, H-Phe-Phe-OH (CAS: 2577-40-4), primarily by the acetylation at the N-terminus. This modification alters the charge distribution and hydrogen bonding pattern of the molecule, affecting its self-assembly properties . Similarly, it differs from N-Acetyl-L-phenylalanine (CAS: 2018-61-3) by the presence of an additional phenylalanine residue, which significantly influences its structural and functional properties .
Synthesis and Preparation
Ac-Phe-Phe-OH can be synthesized through standard peptide synthesis methodologies, including both solution-phase and solid-phase approaches. The typical synthesis route involves:
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Protection of functional groups
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Activation of the carboxyl group
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Coupling reactions
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Deprotection steps
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Purification of the final product
Self-Assembly and Aggregation Properties
One of the most remarkable features of Ac-Phe-Phe-OH is its ability to form supramolecular structures through self-assembly processes. As a negatively charged analogue of the diphenylalanine peptide, it forms large aggregates when combined with the NH₂-Phe-Phe-OH peptide .
Mechanism of Self-Assembly
The self-assembly of Ac-Phe-Phe-OH is primarily driven by:
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Hydrogen bonding between peptide backbones
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π-π stacking interactions between aromatic side chains
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Hydrophobic interactions
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Electrostatic interactions due to the charged nature of the molecule
These interactions collectively contribute to the formation of ordered structures with specific morphologies depending on the environmental conditions .
Comparison with Other Diphenylalanine Derivatives
Recent studies have investigated the self-assembly properties of various diphenylalanine derivatives, including heterochiral versions (e.g., D-Phe-L-Phe). While homochiral L-Phe-L-Phe forms microtubes of heterogeneous size distribution, heterochiral D-Phe-L-Phe self-organizes into homogeneous nanofibrils with a diameter of approximately 4 nm .
Ac-Phe-Phe-OH, with its acetylated N-terminus, exhibits distinct assembly behavior compared to these unprotected dipeptides. The acetyl group modifies the hydrogen bonding pattern and introduces additional hydrophobicity, influencing the morphology of the resulting supramolecular structures .
Interactions with Other Peptides
A particularly interesting property of Ac-Phe-Phe-OH is its ability to interact with other peptides, especially NH₂-Phe-Phe-OH, to form co-assembled structures.
Co-Assembly with NH₂-Phe-Phe-OH
When combined with NH₂-Phe-Phe-OH, Ac-Phe-Phe-OH forms large aggregates through electrostatic interactions between the negatively charged carboxyl group of Ac-Phe-Phe-OH and the positively charged amino group of NH₂-Phe-Phe-OH . This co-assembly process results in unique supramolecular structures with distinct morphological features.
Research by Yuran et al. demonstrated that aromatic dipeptides can co-assemble into "biomolecular necklaces" - unique supramolecular structures with potential applications in nanotechnology .
Applications in Research
Ac-Phe-Phe-OH serves as a valuable model compound in various research contexts, with applications spanning multiple fields:
Peptide Science and Supramolecular Chemistry
In the field of peptide science and supramolecular chemistry, Ac-Phe-Phe-OH serves as:
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A model system for studying peptide self-assembly mechanisms
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A building block for the development of novel supramolecular materials
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A comparative standard for investigating the effect of N-terminal modifications on assembly properties
Materials Science and Nanotechnology
The self-assembly properties of Ac-Phe-Phe-OH make it relevant for applications in materials science and nanotechnology, including:
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Development of nanostructured materials with controlled morphologies
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Creation of peptide-based hydrogels
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Design of functional nanomaterials for various technological applications
Comparative Analysis with Related Compounds
To better understand the unique properties of Ac-Phe-Phe-OH, it is valuable to compare it with structurally related compounds.
Table 2: Comparison of Ac-Phe-Phe-OH with Related Compounds
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